3-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
2-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features both nitrobenzaldehyde and benzisothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation of 2-nitrobenzaldehyde with a suitable hydrazone derivative of benzisothiazole. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial for achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro group to amine.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation could produce corresponding oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde derivatives: Compounds with similar structural features but different substituents.
Benzisothiazole derivatives: Compounds containing the benzisothiazole moiety with various functional groups.
Uniqueness
2-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12N4O4S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H12N4O4S/c1-18(16-10-11-6-2-4-8-13(11)19(20)21)15-12-7-3-5-9-14(12)24(22,23)17-15/h2-10H,1H3/b16-10+ |
InChI Key |
JWFCIYUATFIWCR-MHWRWJLKSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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